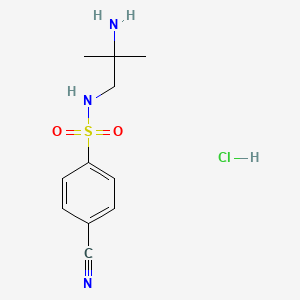
N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride, commonly known as AMPSA, is a chemical compound that has been used in scientific research for many years. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. AMPSA is primarily used in laboratory experiments to investigate the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of AMPSA is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate ion and protons. By inhibiting the activity of this enzyme, AMPSA may disrupt the acid-base balance in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects
AMPSA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as well as other enzymes, such as acetylcholinesterase. AMPSA has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, AMPSA has been shown to have diuretic properties and may be useful in the treatment of edema.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using AMPSA in laboratory experiments is that it is a potent inhibitor of carbonic anhydrase, making it a useful tool for investigating the role of this enzyme in various biological processes. However, one limitation of using AMPSA is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving AMPSA. One area of interest is the development of new sulfonamide derivatives that may have improved activity and selectivity for specific enzymes. Another area of interest is the investigation of the physiological effects of AMPSA in animal models, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms of action of AMPSA and to determine its potential usefulness in the treatment of various medical conditions.
Synthesemethoden
AMPSA can be synthesized through a multistep process that involves the reaction of 2-amino-2-methylpropanol with cyanogen bromide to form N-(2-amino-2-methylpropyl) cyanamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form AMPSA.
Wissenschaftliche Forschungsanwendungen
AMPSA has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. It has been shown to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. AMPSA has also been used to study the effects of sulfonamide derivatives on the activity of other enzymes, such as acetylcholinesterase.
Eigenschaften
IUPAC Name |
N-(2-amino-2-methylpropyl)-4-cyanobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S.ClH/c1-11(2,13)8-14-17(15,16)10-5-3-9(7-12)4-6-10;/h3-6,14H,8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAGUJVQMLNGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)




![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)